molecular formula C13H16O3 B2874580 1-(3-Methoxybenzyl)cyclobutanecarboxylic acid CAS No. 1439902-25-6

1-(3-Methoxybenzyl)cyclobutanecarboxylic acid

Cat. No. B2874580
CAS RN: 1439902-25-6
M. Wt: 220.268
InChI Key: SCPXMYNEFWIRSR-UHFFFAOYSA-N
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Description

“1-(3-Methoxybenzyl)cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C13H16O3 . It is a derivative of cyclobutanecarboxylic acid, which is an organic compound with the formula C4H7CO2H .


Molecular Structure Analysis

The molecular structure of “1-(3-Methoxybenzyl)cyclobutanecarboxylic acid” consists of a cyclobutane ring attached to a carboxylic acid group and a 3-methoxybenzyl group .

Scientific Research Applications

Antimicrobial Activity

Complexes derived from Schiff base ligands containing cyclobutane rings have been prepared and tested for antimicrobial activities. Studies have found that some of these complexes exhibit significant activity against various microorganisms, indicating potential applications in developing new antimicrobial agents (Cukurovalı et al., 2002).

Photochemical Properties

Research on the photochemistry of cyclobutene derivatives has revealed their ability to form methyl ethers and esters in different solvents upon irradiation, demonstrating their utility in synthetic photochemistry and potential applications in designing light-responsive materials (Sakuragi et al., 1977).

Polymerization Processes

The reactivities of cyclobutene derivatives have been explored in ring-opening metathesis polymerization (ROMP), leading to polymers with various stereochemical compositions. This research has implications for the development of new polymeric materials with tailored properties (Song et al., 2010).

Cytotoxicity and Antibacterial Studies

N-Heterocyclic carbene-silver complexes containing methoxybenzyl substitutions have been synthesized and evaluated for their antibacterial activity and cytotoxicity. These complexes show promise in medical applications, particularly in combating bacterial infections and cancer (Patil et al., 2010).

Synthetic Methodologies

A practical method for p-methoxybenzylation of hydroxy groups using a novel reagent demonstrates the versatility of methoxybenzyl derivatives in synthetic chemistry. This method can be applied to the synthesis of various organic compounds, expanding the toolbox of chemists (Yamada et al., 2013).

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-11-5-2-4-10(8-11)9-13(12(14)15)6-3-7-13/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPXMYNEFWIRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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